molecular formula C19H19Cl3FN5OS B11701394 2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide CAS No. 294655-11-1

2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide

Cat. No.: B11701394
CAS No.: 294655-11-1
M. Wt: 490.8 g/mol
InChI Key: VZDKQEMOSBIJFB-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative characterized by multiple functional groups:

  • Trichloroethyl group (CCl₃CH₂): Enhances lipophilicity and may influence steric interactions .
  • Carbothioylamino linkage (-NH-CS-NH-): Provides sulfur-based reactivity and hydrogen-bonding capacity .
  • Diazenyl-linked 2-methylphenyl anilino substituent: The diazenyl (-N=N-) group introduces conjugation and redox activity, while the methyl groups modulate steric and electronic effects .

Properties

CAS No.

294655-11-1

Molecular Formula

C19H19Cl3FN5OS

Molecular Weight

490.8 g/mol

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C19H19Cl3FN5OS/c1-11-5-3-4-6-15(11)28-27-13-7-8-14(12(2)9-13)24-18(30)26-17(19(20,21)22)25-16(29)10-23/h3-9,17H,10H2,1-2H3,(H,25,29)(H2,24,26,30)

InChI Key

VZDKQEMOSBIJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine or chlorine atoms with other functional groups .

Scientific Research Applications

Chemistry

  • Organic Synthesis : The compound serves as a reagent in organic synthesis, facilitating the preparation of other complex molecules. Its unique functional groups allow for diverse chemical reactions.
  • Precursor for Complex Molecules : It can be utilized as a building block in the synthesis of more intricate compounds, potentially leading to novel materials with specific properties.

Biology

  • Biological Interactions : The unique structure makes it a candidate for studying interactions with biological systems. Its potential to bind with enzymes or receptors opens avenues for understanding biochemical pathways.
  • Therapeutic Applications : Research is ongoing to explore its efficacy as a drug candidate for various diseases. The compound's ability to modulate biological activity positions it as a significant subject of study in pharmacology.

Medicine

  • Anticancer Research : Preliminary studies suggest that the compound may exhibit antitumor activity. Investigations into its mechanisms of action are crucial for assessing its therapeutic potential.
  • Drug Development : Ongoing research aims to optimize the compound's properties for use in drug formulations targeting specific diseases.

Industry

  • Material Development : The compound is being explored for its utility in developing new materials, particularly those requiring specific chemical properties.
  • Intermediate Production : It functions as an intermediate in the synthesis of specialty chemicals used in various industrial applications.

Similar Compounds

Compound NameStructural FeaturesPotential Applications
2-fluoro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamideHydroxy group instead of azoPotentially similar biological interactions
2-fluoro-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)-ethyl)-acetamideNaphthalene moietyDifferent chemical reactivity

Uniqueness

The combination of fluorine, chlorine, and azo groups distinguishes 2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide from other compounds. This unique structure imparts specific chemical and biological properties that are valuable across various research domains.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Key Observations:

  • Diazenyl vs. Carbothioyl : The diazenyl group in the target compound introduces π-conjugation absent in ’s dibromo-methoxyphenyl analogue, which may enhance UV absorption for analytical detection .
  • Steric Effects : The trichloroethyl group imposes greater steric hindrance than alachlor’s methoxymethyl group, possibly reducing enzymatic metabolism .

Physicochemical Properties

Collision Cross-Section (CCS) Comparison (if applicable):

While CCS data for the target compound are unavailable, ’s analogue with a dibromo-methoxyphenyl group shows CCS values of 189.9 Ų (M+H)+, suggesting that bulky substituents significantly increase molecular surface area . The target compound’s diazenyl and trichloroethyl groups may yield comparable or higher CCS values.

Solubility and Lipophilicity:

  • The trichloroethyl and diazenyl groups likely reduce aqueous solubility compared to alachlor’s methoxymethyl and ethylphenyl groups .
  • Fluorine’s electronegativity may improve membrane permeability relative to chlorine in alachlor .

Biological Activity

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on various studies.

Chemical Structure

The compound features a triazole ring which is known for its diverse biological activities. The presence of the sulfanyl group enhances its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit notable antibacterial properties. For instance, compounds similar to N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AS. aureus15
Compound BE. coli18
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazideP. mirabilis20

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Case Study: Anticancer Activity
A study conducted on a series of triazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to cell death .

The biological activity of N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide may involve:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for bacterial survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting mitochondrial function.
  • Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties that protect cells from oxidative stress.

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